

Application Notes and Protocols for Org-24598 in Electrophysiology

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Compound of Interest

Compound Name: Org-24598

Cat. No.: B1662365

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Audience: Researchers, scientists, and drug development professionals.

Introduction

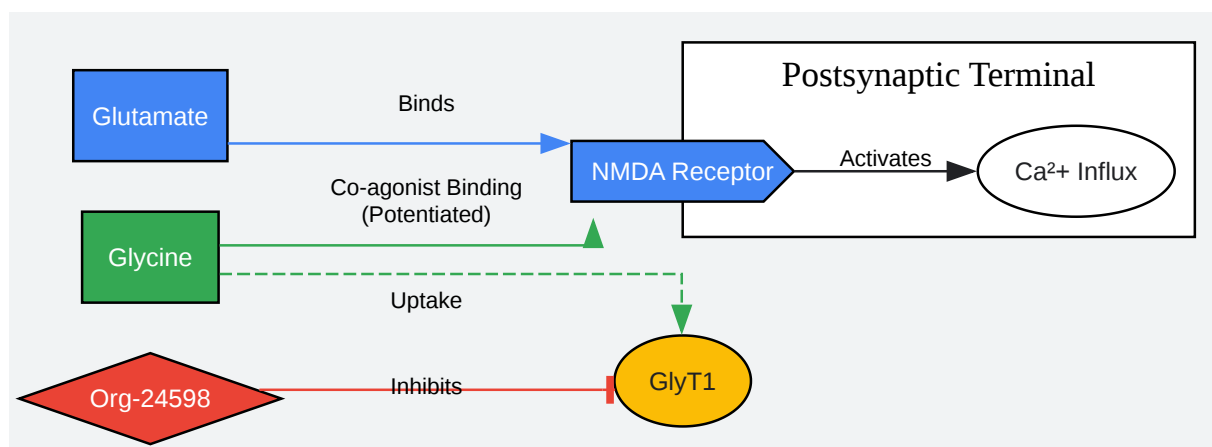
Org-24598 is a potent and selective inhibitor of the glial glycine transporter type 1 (GlyT1).^[1] Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.^{[2][3][4]} By blocking the reuptake of glycine from the synaptic cleft, **Org-24598** effectively increases the local concentration of glycine available to bind to NMDA receptors.^{[5][6]} This modulatory action makes **Org-24598** a valuable pharmacological tool for studying the role of the NMDA receptor glycine site in various physiological and pathological processes.

These application notes provide a comprehensive overview of **Org-24598**, its mechanism of action, and detailed protocols for its use in electrophysiological recordings, particularly whole-cell patch-clamp experiments.

Mechanism of Action

Org-24598 selectively inhibits GlyT1, which is predominantly expressed on glial cells surrounding synapses.^{[5][6]} This inhibition leads to an elevation of extracellular glycine levels. The increased glycine concentration enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) to open their ion channel.^{[2][7]} Consequently, **Org-24598** potentiates NMDA receptor-mediated synaptic responses, such as excitatory postsynaptic currents (EPSCs), without directly affecting non-NMDA

receptors. Studies have shown that this enhancement of NMDA receptor function can promote long-term potentiation (LTP) and reverse cognitive deficits in preclinical models.[2][8]



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Caption: Mechanism of **Org-24598** action at a glutamatergic synapse.

Data Presentation: Pharmacological and Electrophysiological Properties

The following table summarizes the key quantitative data for **Org-24598** based on published literature.

Parameter	Value	Target/System	Notes	Reference
Target	Glycine Transporter 1b (GlyT1b)	Glial Cells	Highly selective over GlyT2 and other neurotransmitter transporters.	
IC ₅₀	6.9 nM	GlyT1b	Potent inhibitor.	
Effect on Glycinergic IPSCs	Increased decay time constants	Spinal Cord Slices (Rats)	Prolongs the duration of inhibitory glycinergic currents.	
Effect on NMDA EPSCs	Significant amplitude increase	Spinal Cord Slices (Rats)	Potentiates NMDA receptor- mediated excitatory currents.	
Effect on non- NMDA EPSCs	No significant effect on amplitude	Spinal Cord Slices (Rats)	Demonstrates selectivity for the NMDA receptor pathway.	
Induced Current	-10 to -50 pA (@ -60 mV)	Spinal Cord Neurons (Rats)	Observed at a concentration of 10 µM.	
In Vivo Dosage	0.1 - 0.6 mg/kg (i.p.)	Rats	Effective in reversing memory deficits.	[2] [8]
Solubility	Up to 100 mM	DMSO	---	
Storage	+4°C	Solid form	---	

Experimental Protocols

4.1. Preparation of **Org-24598** Stock Solution

A concentrated stock solution is essential for accurate dilution into artificial cerebrospinal fluid (aCSF) for electrophysiology experiments.

- Compound: **Org-24598** lithium salt (M.Wt: ~367.36 g/mol).
- Solvent: Use high-purity Dimethyl Sulfoxide (DMSO). **Org-24598** is soluble up to 100 mM in DMSO.
- Procedure:
 - To prepare a 10 mM stock solution, dissolve 3.67 mg of **Org-24598** in 1 mL of DMSO.
 - Vortex briefly until the compound is fully dissolved.
 - Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C.

4.2. Protocol for Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol describes the application of **Org-24598** to study its effects on NMDA receptor-mediated synaptic currents in neurons from acute brain slices (e.g., hippocampus or cortex).

Solutions and Reagents:

- Slicing aCSF (Carbogenated, 4°C): e.g., 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM Glucose, 1 mM MgCl₂, 2 mM CaCl₂. Osmolarity ~300-310 mOsm.
- Recording aCSF (Carbogenated, 32-34°C): Same composition as slicing aCSF.
- Intracellular Solution: e.g., 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[9]
- **Org-24598** Working Solution: Prepare fresh on the day of the experiment. Dilute the 10 mM DMSO stock solution into the recording aCSF to a final concentration of 10 µM. The final

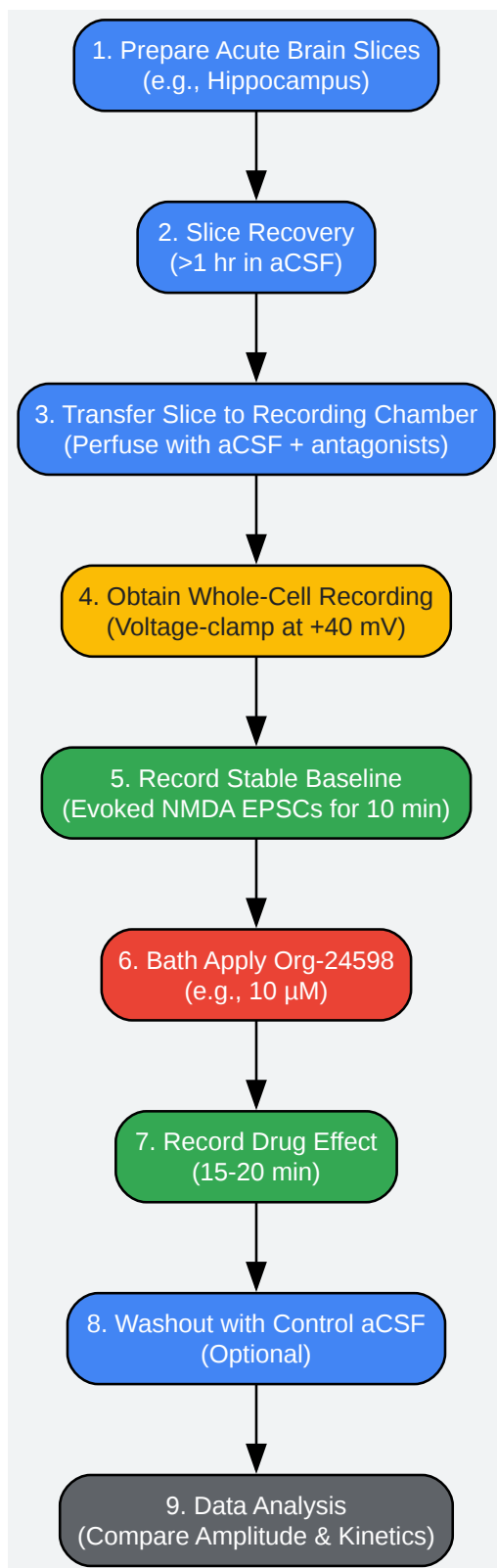
DMSO concentration should be kept low ($\leq 0.1\%$) to avoid solvent effects.

Methodology:

- **Slice Preparation:** Prepare acute brain slices (e.g., 300 μm thick) from the desired brain region using a vibratome in ice-cold, carbogenated (95% O_2 / 5% CO_2) slicing aCSF.
- **Slice Recovery:** Allow slices to recover for at least 1 hour at room temperature in carbogenated aCSF.
- **Recording Setup:** Transfer a slice to the recording chamber on the microscope stage, continuously perfused with carbogenated recording aCSF at a rate of 2-3 mL/min. Maintain temperature at 32-34°C.
- **Obtain Whole-Cell Recording:**
 - Visualize a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
 - Using a glass micropipette (3-6 M Ω) filled with intracellular solution, approach the neuron and form a gigaohm seal ($>1 \text{ G}\Omega$).
 - Rupture the membrane to achieve the whole-cell configuration.[\[9\]](#)[\[10\]](#)
- **Isolating NMDA Currents:**
 - To specifically measure NMDA receptor-mediated EPSCs, clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg^{2+} block of the NMDA receptor.
 - Include an AMPA receptor antagonist (e.g., CNQX, 10-20 μM) and a GABA-A receptor antagonist (e.g., bicuculline or picrotoxin, 20-50 μM) in the perfusion aCSF to pharmacologically isolate NMDA currents.
- **Experimental Procedure:**
 - **Baseline Recording:** Stimulate presynaptic fibers with a bipolar electrode and record synaptic responses for 5-10 minutes to establish a stable baseline.
 - **Application of **Org-24598**:** Switch the perfusion to aCSF containing 10 μM **Org-24598**.

- Effect Recording: Continue to record for 15-20 minutes to allow the drug to reach equilibrium and observe its effect on the amplitude and kinetics of the NMDA EPSCs.
- Washout: (Optional) Switch the perfusion back to the control aCSF to observe the reversal of the drug's effect.
- Data Analysis: Measure the amplitude, rise time, and decay time constant of the recorded NMDA EPSCs. Compare the average values during the baseline period with those during the **Org-24598** application period.

Mandatory Visualizations



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Caption: Workflow for a patch-clamp experiment using **Org-24598**.

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